4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a synthetic organic compound notable for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and utility in organic synthesis.
The compound is synthesized through specific chemical reactions involving diazotization and coupling methods, primarily utilizing 4-chloroaniline as a starting material. The synthesis process often involves the use of various reagents and catalysts to facilitate the formation of the desired product.
This compound can be classified as:
The synthesis of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves two main steps:
The reaction conditions are crucial for successful synthesis:
The molecular structure of 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol features:
Property | Value |
---|---|
Molecular Weight | 237.64 g/mol |
IUPAC Name | 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
InChI | InChI=1S/C10H8ClN3O2/c1... |
Canonical SMILES | CC1=C(C(=O)ON1)N=NC2=CC=C(C=C2)Cl |
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for this compound primarily revolves around its interactions at the molecular level. Given its structure, it may exhibit biological activity through:
The physical properties include:
The chemical properties include:
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and potential therapeutic applications, highlighting its importance in ongoing research efforts across multiple scientific disciplines.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: